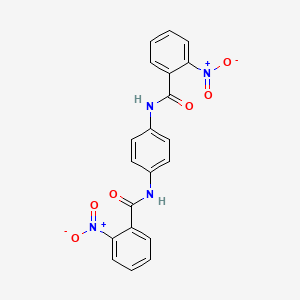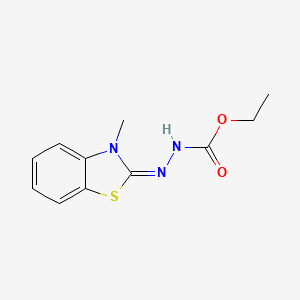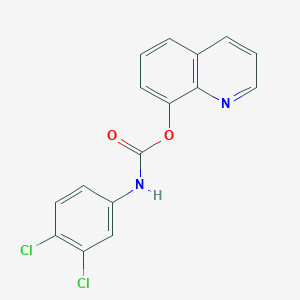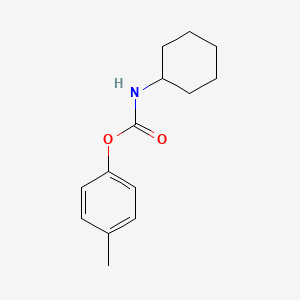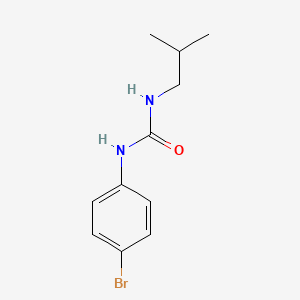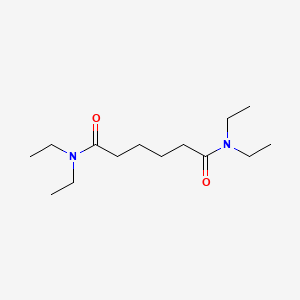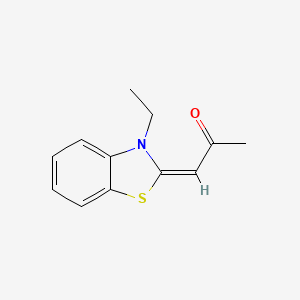
1-(2-Methoxyphenyl)-3-(o-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a tolyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxyaniline with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy and tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学研究应用
1-(2-Methoxyphenyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The methoxy and tolyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenylurea
- 1-(2-Methoxyphenyl)-3-(p-tolyl)urea
- 1-(2-Methoxyphenyl)-3-(m-tolyl)urea
Uniqueness
1-(2-Methoxyphenyl)-3-(o-tolyl)urea is unique due to the specific positioning of the methoxy and tolyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the tolyl group may result in different steric and electronic effects compared to its meta or para counterparts.
属性
CAS 编号 |
106106-63-2 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI 键 |
CCSJUIOPAMLLTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
